Catalytic C–F bond activation of geminal difluorocyclopropanes by nickel(i) complexes via a radical mechanism†
Chemical Communications Pub Date: 2015-11-13 DOI: 10.1039/C5CC08950F
Abstract
Nickel(II) fluorido complexes bearing NNN-pincer ligands were found to be catalysts in the hydrodefluorination of geminal difluorocyclopropanes which undergo ring-opening to form the corresponding monofluoroalkenes in good yield and high Z-selectivities. Evidence for a radical based mechanism involving nickel(I) and nickel hydrido complexes as key intermediates was obtained in the corresponding stoichiometric reactions.

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